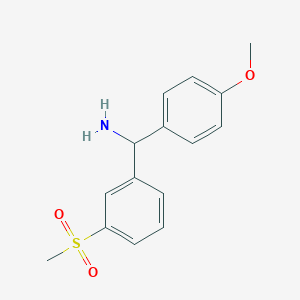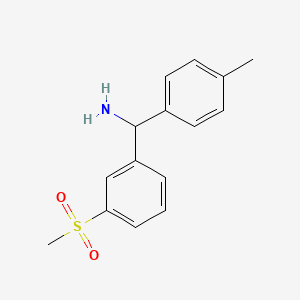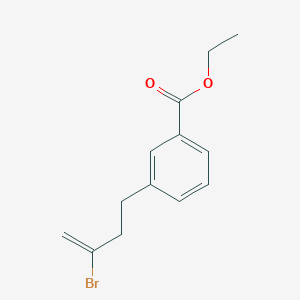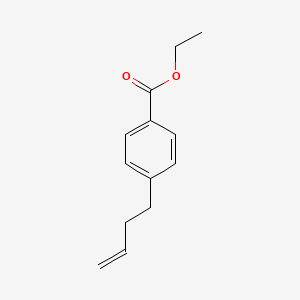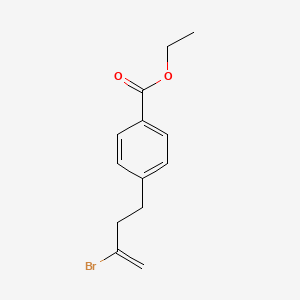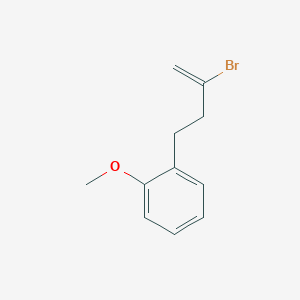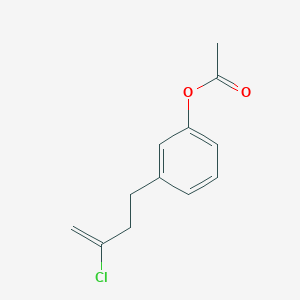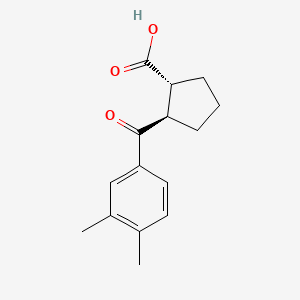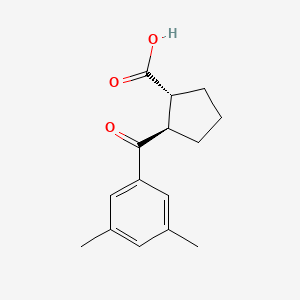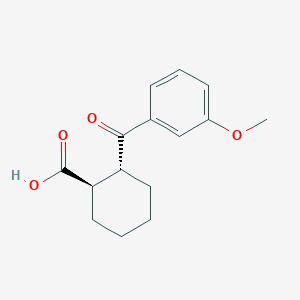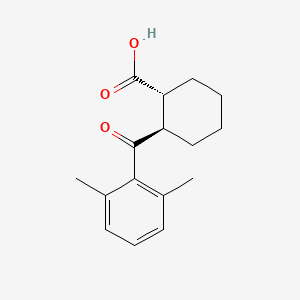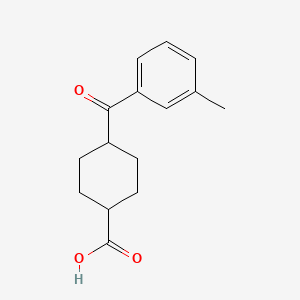
4-エチル-3'-ヨードベンゾフェノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where an ethyl group is attached to the fourth position of one benzene ring, and an iodine atom is attached to the third position of the other benzene ring.
科学的研究の応用
4-Ethyl-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies and studying reaction mechanisms.
Biology and Medicine: The compound can be used in the design of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
Mode of Action
It has been reported that similar compounds may be used as substrates for palladium-catalyzed coupling reactions . This suggests that 4-Ethyl-3’-iodobenzophenone might interact with its targets through similar mechanisms, leading to changes in the targets’ functions.
Biochemical Pathways
The specific biochemical pathways affected by 4-Ethyl-3’-iodobenzophenone are currently unknown
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3’-iodobenzophenone typically involves the iodination of 4-ethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective iodination .
Industrial Production Methods: Industrial production of 4-Ethyl-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product .
化学反応の分析
Types of Reactions: 4-Ethyl-3’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, the ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Oxidation Products: Carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds with diverse functional groups.
類似化合物との比較
4-Methyl-3’-iodobenzophenone: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-4’-iodobenzophenone: Iodine atom attached to the fourth position instead of the third position.
4-Ethyl-3’-bromobenzophenone: Bromine atom instead of iodine.
Uniqueness: 4-Ethyl-3’-iodobenzophenone is unique due to the specific positioning of the ethyl and iodine groups, which affects its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly suitable for coupling reactions, while the ethyl group can influence the compound’s physical and chemical properties .
特性
IUPAC Name |
(4-ethylphenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINIEUUJZAIYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
